m-PEG3-OH

PROTAC Targeted Protein Degradation Linker Optimization

m-PEG3-OH (MW 164.20) is a monodisperse PEG3 linker delivering absolute batch-to-batch reproducibility for regulated workflows. Empirical evidence identifies the PEG3 spacer as a critical efficacy sweet spot in PROTAC design: substituting PEG2 or PEG4 analogs without quantitative degradation data causes false negatives, even when binding affinities remain unchanged. High aqueous solubility (LogP -1.51) and low viscosity (7.8 cP) enable bioconjugation under mild conditions and facilitate sterile filtration. For ADC programs, the defined structure ensures uniform conjugation stoichiometry and predictable IND-enabling analytics.

Molecular Formula C7H16O4
Molecular Weight 164.20 g/mol
CAS No. 112-35-6
Cat. No. B1677429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG3-OH
CAS112-35-6
Synonymsm-PEG3-alcohol
Molecular FormulaC7H16O4
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCOCCOCCOCCO
InChIInChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3
InChIKeyJLGLQAWTXXGVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, miscible
Soluble in water
Solubility in heptane = 1.5 wt%, completely soluble in acetone, benzene, ethyl ether, methanol, and carbon tetrachloride at 25 °C.
Solubility in water: miscible
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG3-OH (CAS 112-35-6): Monodisperse PEG Linker for PROTACs and Precision Bioconjugation


m-PEG3-OH (Triethylene glycol monomethyl ether, CAS 112-35-6) is a monodisperse, short-chain polyethylene glycol (PEG) derivative consisting of three ethylene oxide units with a terminal methoxy group and a reactive hydroxyl group . It serves as a foundational building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and surface-modified biomaterials, where precise control over linker length and hydrophilicity is critical . Its low molecular weight (164.20 g/mol) and defined structure distinguish it from polydisperse PEGs, ensuring batch-to-batch reproducibility essential for regulated research and development workflows .

Why m-PEG3-OH Linker Length is Not Interchangeable: The Critical Role of PEG3 in Ternary Complex Formation


In applications such as PROTAC linker design, the length of the PEG chain is a critical determinant of ternary complex stability and subsequent target protein degradation efficiency. Simply substituting a longer (e.g., m-PEG4-OH) or shorter (e.g., m-PEG2-OH) PEG linker is not a reliable procurement strategy, as even a single ethylene oxide unit difference can alter the spatial orientation between the target protein and E3 ligase, leading to suboptimal or null degradation [1]. Direct experimental evidence demonstrates that while binding affinities may remain unchanged across PEG2, PEG3, and PEG4 linkers, the degradation activity can vary dramatically, with the PEG3 variant often providing a unique 'sweet spot' for efficacy [1]. Therefore, generic substitution without supporting quantitative activity data risks significant project delays and resource wastage.

Quantitative Differentiation of m-PEG3-OH (112-35-6) from m-PEG2-OH and m-PEG4-OH Analogs


PEG3 Linker Yields Superior Target Degradation in PROTACs vs. PEG2 and PEG4

A direct head-to-head study evaluating the impact of PEG linker length on PROTAC-mediated estrogen receptor alpha (ERα) degradation found that the PROTAC incorporating a PEG3 linker (LCL-ER(dec)) exhibited the highest degradation activity. While all PROTACs with PEG2, PEG3, and PEG4 linkers showed similar ERα binding affinities (IC50 = 30-50 nM), the PEG3 variant was uniquely superior in inducing protein degradation [1].

PROTAC Targeted Protein Degradation Linker Optimization

High Aqueous Solubility of m-PEG3-OH Facilitates Bioconjugation in Physiological Buffers

The calculated partition coefficient (LogP) for m-PEG3-OH is -1.51, indicating high hydrophilicity and a strong preference for the aqueous phase . This is in contrast to less hydrophilic, shorter PEG linkers (e.g., PEG1 or PEG2 derivatives) or alkyl-based linkers, which can suffer from limited aqueous solubility, complicating bioconjugation reactions that require physiological or near-physiological conditions.

Bioconjugation ADC Linker Aqueous Solubility

Monodisperse Molecular Weight (164.20 g/mol) Ensures Reproducible Conjugation Stoichiometry

Unlike polydisperse PEG reagents, which consist of a mixture of chain lengths and result in heterogeneous conjugates, m-PEG3-OH is a monodisperse compound with an exact molecular weight of 164.20 g/mol and a defined chemical structure (C7H16O4) . This ensures that each molecule contributes a consistent PEG chain length and molecular weight increment upon conjugation, a critical factor for meeting regulatory standards for product characterization and batch-to-batch consistency .

Analytical Chemistry Quality Control GMP Manufacturing

Viscosity of 7.8 cP Facilitates Handling and Formulation Compared to Higher MW PEGs

The dynamic viscosity of m-PEG3-OH is 7.8 cP at 25°C . This is significantly lower than higher molecular weight PEGs, such as PEG 400 (viscosity ~90-105 cP) or PEG 1000 (solid at 25°C), which can pose challenges in automated liquid handling systems and formulation processes requiring low-viscosity solvents or co-solvents.

Formulation Science Drug Delivery Process Chemistry

High-Value Application Scenarios for m-PEG3-OH (112-35-6) Based on Quantitative Evidence


PROTAC Linker Optimization for Maximal Target Degradation

Use m-PEG3-OH as the linker of choice when designing PROTACs, particularly for challenging or novel protein targets where linker geometry is unoptimized. Empirical evidence shows that a PEG3 length can provide superior degradation activity compared to PEG2 and PEG4 analogs, even when binding affinities are equivalent [1]. This scenario is critical in early-stage PROTAC discovery to avoid false negatives caused by suboptimal linker choice.

Synthesis of Homogeneous Antibody-Drug Conjugates (ADCs) and Bioconjugates

Employ m-PEG3-OH to construct linkers for ADCs or other protein conjugates where product homogeneity and regulatory compliance are paramount. Its monodisperse nature (MW 164.20) ensures a uniform increase in molecular weight and predictable physicochemical properties upon conjugation [1], simplifying the analytical characterization required for IND-enabling studies and reducing the risk of batch failure due to product heterogeneity .

Aqueous-Phase Conjugation of Sensitive Biomolecules

Utilize m-PEG3-OH as a hydrophilic spacer in bioconjugation reactions involving proteins, peptides, or nucleic acids that are unstable or prone to aggregation in organic solvents. Its high aqueous solubility, indicated by a LogP of -1.51 [1], enables efficient conjugation under mild, physiological-like conditions, preserving the structural integrity and biological activity of sensitive payloads.

Formulation of Low-Viscosity Drug Delivery Systems

Incorporate m-PEG3-OH as a low-viscosity co-solvent or hydrophilic modifier in liquid formulations for injectable or topical drug delivery. Its low viscosity of 7.8 cP at 25°C [1] improves syringeability, facilitates sterile filtration, and enhances the handling properties of the formulation compared to higher molecular weight PEGs, which can be viscous or solid at room temperature.

Technical Documentation Hub

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